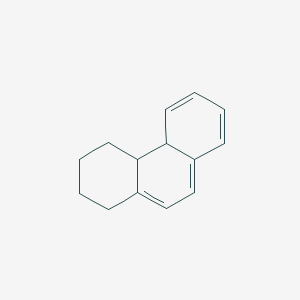

1,2,3,4,4A,4B-Hexahydrophenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83707-98-6 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1,2,3,4,4a,4b-hexahydrophenanthrene |

InChI |

InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,13-14H,2,4,6,8H2 |

InChI Key |

MPUIANDHWHNPJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC=C3C=CC=CC3C2C1 |

Origin of Product |

United States |

Stereochemical Investigations of 1,2,3,4,4a,4b Hexahydrophenanthrene Systems

Importance of Stereochemical Control in Synthesis and Molecular Recognition

The spatial arrangement of atoms in 1,2,3,4,4a,4b-hexahydrophenanthrene derivatives is a critical determinant of their chemical and biological properties. Stereochemical control during synthesis is essential for producing a specific, desired stereoisomer while avoiding the formation of others. researchgate.net This selectivity is crucial because different stereoisomers of the same compound can exhibit vastly different, and sometimes undesirable, biological activities. In the realm of molecular recognition, the three-dimensional structure of a molecule dictates how it interacts with other molecules, such as enzymes or receptors. Therefore, controlling the stereochemistry of this compound systems is fundamental to designing molecules with specific therapeutic or material science applications. The unambiguous assignment of absolute configuration and the assurance of optical purity are vital for understanding structure-activity relationships and ensuring the efficacy and safety of potential drug candidates. nih.gov

Methodologies for Stereocontrol in Synthesis

The synthesis of stereochemically pure this compound systems relies on a variety of advanced organic synthesis techniques. These methods are designed to influence the formation of specific stereoisomers.

Asymmetric Catalysis and Chiral Auxiliary Strategies

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including derivatives of this compound. researchgate.netnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For instance, palladium-catalyzed reactions have been instrumental in the synthesis of various chiral polycyclic aromatic hydrocarbons. researchgate.netrsc.org Chiral ligands, often phosphorus-containing compounds, are employed to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

Chiral auxiliaries offer another effective strategy for stereocontrol. researchgate.net In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate. This chiral auxiliary then directs the stereoselective formation of the desired product. After the key stereochemistry-defining reaction, the auxiliary is removed, yielding the enantiomerically enriched target molecule.

Table 1: Comparison of Asymmetric Catalysis and Chiral Auxiliary Strategies

| Feature | Asymmetric Catalysis | Chiral Auxiliary Strategy |

| Principle | A chiral catalyst creates a chiral environment for the reaction. | A chiral molecule is temporarily attached to the substrate to direct the reaction. |

| Efficiency | A small amount of catalyst can produce a large amount of product (catalytic). | Stoichiometric amounts of the auxiliary are typically required. |

| Atom Economy | Generally higher, as the chiral source is not incorporated into the final product. | Lower, as the auxiliary is a stoichiometric reagent that must be removed. |

| Substrate Scope | Can be broad, but optimization for each substrate may be necessary. | Often requires specific functional groups for attachment of the auxiliary. |

Diastereoselective Reactions in Polycyclic Annulation

The construction of the polycyclic framework of this compound often involves annulation reactions, where a new ring is fused onto an existing one. rsc.orgrsc.org When the starting materials are already chiral or when a chiral reagent is used, these annulation reactions can proceed with high diastereoselectivity. This means that one diastereomer is formed in preference to others. For example, Diels-Alder reactions and other cycloadditions are powerful methods for forming six-membered rings with controlled stereochemistry. nih.govnih.gov The stereochemical outcome of these reactions is often governed by the relative orientation of the reactants in the transition state, which can be influenced by steric and electronic factors. Radical annulation cyclizations have also been developed for the regioselective and stereoselective synthesis of N-containing polycyclic compounds. rsc.orgresearchgate.net

Configurational Assignment and Stereoisomer Characterization

Once a stereoselective synthesis is complete, it is crucial to determine the absolute and relative stereochemistry of the products and to assess their stereochemical purity.

Spectroscopic Techniques for Absolute and Relative Stereochemistry

Several spectroscopic techniques are indispensable for elucidating the three-dimensional structure of this compound stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of a molecule by measuring the spatial proximity of different protons. nih.gov

X-ray crystallography provides the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Chiroptical spectroscopy, including Circular Dichroism (CD), is another vital technique for assigning the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimentally measured CD spectrum with spectra predicted by computational methods, the absolute stereochemistry can be assigned with a high degree of confidence. nih.govnih.gov

Table 2: Spectroscopic Techniques for Stereochemical Analysis

| Technique | Information Provided | Phase | Advantages | Limitations |

| NMR (NOE) | Relative stereochemistry (spatial proximity of atoms) | Solution | Non-destructive, provides detailed structural information in solution. | Does not directly provide absolute configuration. |

| X-ray Crystallography | Absolute configuration and conformation | Solid (crystal) | Provides unambiguous 3D structure. nih.gov | Requires a suitable single crystal, which can be difficult to obtain. nih.gov |

| Circular Dichroism (CD) | Absolute configuration | Solution | Sensitive to stereochemistry, can be used for non-crystalline samples. | Requires a chromophore near the stereocenter, interpretation can be complex. |

Stereochemical Purity Determination

The stereochemical purity of a sample, often expressed as enantiomeric excess (ee) or diastereomeric excess (de), is a measure of the predominance of one stereoisomer over its counterparts. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers and determining the enantiomeric excess of a sample. nih.gov This technique allows for the quantification of each enantiomer present in a mixture, providing a reliable measure of stereochemical purity.

Mechanistic Investigations of 1,2,3,4,4a,4b Hexahydrophenanthrene Transformations

Detailed Reaction Mechanisms Elucidation

The hydrogenation of phenanthrene (B1679779) does not proceed directly to a single product but rather through a series of hydrogenated intermediates. The specific reaction pathway and the distribution of products are highly dependent on the catalyst used and the reaction conditions.

Adsorption: Phenanthrene adsorbs onto the active sites of the catalyst.

Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the catalyst surface.

Stepwise Hydrogenation: Hydrogen atoms are sequentially added to the aromatic rings of the adsorbed phenanthrene molecule. This stepwise addition leads to the formation of various dihydro-, tetrahydro-, hexahydro-, and octahydrophenanthrene isomers. For instance, the initial hydrogenation of phenanthrene often yields 9,10-dihydrophenanthrene (B48381). mdpi.comchempedia.info

Isomerization: Isomerization reactions can occur at different stages of hydrogenation. For example, 9,10-dihydrophenanthrene can isomerize to 1,2,3,4-tetrahydrophenanthrene. diva-portal.org

Desorption: The final hydrogenated products desorb from the catalyst surface.

A proposed reaction network for the hydrogenation of phenanthrene highlights the formation of various intermediates. diva-portal.org The process can be influenced by the presence of other compounds; for instance, acridine (B1665455) has been shown to be more inhibiting than carbazole (B46965) in the hydrogenation of phenanthrene. dissertation.com

A distinct approach to synthesizing octahydrophenanthrene derivatives involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.com The proposed mechanism for this homogeneous catalytic process includes: espublisher.com

Oxidative Addition: Pd(0) undergoes oxidative addition to the substrate.

Coordination: The resulting Palladium (II) intermediate coordinates with oxygen.

Rearrangement: A cyclic O-Pd complex is formed through rearrangement.

Electrocyclic Ring Closure: A 6π electrocyclic ring closure reaction occurs.

Formaldehyde Elimination: The final product is formed after the elimination of formaldehyde.

An alternative mechanism involving an intramolecular Heck reaction has also been proposed and found to be lower in energy through theoretical calculations. espublisher.com

The hydrogenation of phenanthrene can proceed through different reaction pathways, leading to various isomers of hexahydrophenanthrene and octahydrophenanthrene. One of the key intermediates is 9,10-dihydrophenanthrene. mdpi.comdiva-portal.org From this intermediate, further hydrogenation can lead to different octahydrophenanthrene isomers, such as sym-octahydrophenanthrene and asym-octahydrophenanthrene. diva-portal.org The relative rates of these subsequent hydrogenation steps determine the final product distribution.

Studies have shown that the reaction network for phenanthrene hydrogenation is complex, with several competing and consecutive reactions. For example, the conversion of 9,10-dihydrophenanthrene to tetrahydrophenanthrene can be a significant pathway. diva-portal.org The selectivity towards different hydrogenated products is influenced by the catalyst type and reaction conditions.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies of phenanthrene hydrogenation have been conducted to determine the rate constants and activation energies for the different reaction steps. These studies are essential for optimizing the process for the selective production of desired hydrogenated products.

The hydrogenation of phenanthrene over a CoMo/Al2O3 catalyst has been investigated, and the kinetic data were fitted to a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. acs.org The rate constants and adsorption equilibrium constants were estimated using this model. The study revealed that the reaction pathway from 9,10-dihydrophenanthrene to tetrahydrophenanthrene could be significant. acs.org

The following table summarizes the estimated kinetic parameters for the hydrogenation of phenanthrene over a CoMo/Al2O3 catalyst at a certain set of conditions.

| Parameter | Value |

| Rate Constant k1 | Varies with temperature |

| Activation Energy Ea1 | Reported in literature acs.org |

| Adsorption Constant K_Phe | Dependent on reaction conditions acs.org |

Note: The specific values are dependent on the detailed experimental conditions and the kinetic model used.

Thermodynamic calculations of the equilibrium constants for the various hydrogenation steps have also been performed to understand the feasibility of the different reaction pathways. acs.org

Catalytic Cycles and Catalytic Mechanism Elucidation

The hydrogenation of phenanthrene is a catalyzed process, with the catalyst playing a crucial role in determining the reaction pathway and selectivity. Various catalysts have been studied for this reaction.

Commonly used catalysts for the hydrotreating of polyaromatic hydrocarbons like phenanthrene include CoMo and NiMo sulfides supported on γ-Al2O3. diva-portal.org Ni-promoted catalysts are often preferred for their higher aromatic hydrogenation performance. diva-portal.org The general mechanism on these catalysts involves the adsorption of phenanthrene and the dissociative adsorption of hydrogen on the active sites, followed by the stepwise transfer of hydrogen atoms to the aromatic rings.

Ruthenium nanoparticles have also been shown to be effective catalysts for the selective hydrogenation of polycyclic aromatic hydrocarbons under mild conditions. rsc.org The catalytic cycle with these nanoparticles also involves the adsorption of the substrate and the activation of hydrogen.

In the case of the palladium-catalyzed synthesis of octahydrophenanthrene, the catalytic cycle is proposed to involve Pd(0)/Pd(II) species. espublisher.com The cycle is initiated by the oxidative addition of the organic halide to the Pd(0) complex, followed by a series of steps including intramolecular insertion and reductive elimination to regenerate the Pd(0) catalyst.

Advanced Analytical Methodologies for 1,2,3,4,4a,4b Hexahydrophenanthrene Characterization

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone in the chemical analysis of 1,2,3,4,4A,4B-Hexahydrophenanthrene, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed picture of the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). careerendeavour.comyoutube.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic and aliphatic protons. The aromatic protons, located on the benzene (B151609) ring, would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals would depend on the coupling between adjacent protons. The aliphatic protons on the saturated portion of the molecule would resonate in the upfield region, generally between 1.0 and 3.0 ppm. The chemical shifts and multiplicities of these signals would provide information about their local electronic environment and the number of neighboring protons. For instance, protons on carbons adjacent to the aromatic ring would be shifted further downfield compared to those in more remote positions. harvard.educhemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the number of chemically non-equivalent carbon atoms in the molecule. libretexts.orgyoutube.com For this compound, the aromatic carbons would produce signals in the range of 120-150 ppm, while the aliphatic carbons would appear at higher field, typically between 20 and 50 ppm. careerendeavour.comchemicalbook.com The exact chemical shifts would be influenced by the local substitution and geometry of the carbon atoms.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. emerypharma.comlibretexts.org A COSY spectrum would show correlations between coupled protons, helping to trace the proton-proton networks within the aliphatic and aromatic regions. youtube.com An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals. zenodo.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can identify longer-range (2-3 bond) correlations, providing crucial information for assembling the complete molecular framework. libretexts.org

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Aliphatic Protons (adjacent to aromatic ring) | 2.5 - 3.0 | Multiplets |

| Aliphatic Protons | 1.0 - 2.5 | Multiplets |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 150 |

| Aliphatic Carbons | 20 - 50 |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region. C-H bending vibrations for both aromatic and aliphatic moieties would be found at lower wavenumbers. rsc.orgnist.govspectrabase.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govresearchgate.net Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the aromatic ring system would likely produce a strong Raman signal. researchgate.net

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | < 3000 | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-H Bending | 600 - 1450 | 600 - 1450 |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for its identification and structural elucidation. chemguide.co.ukyoutube.com

For this compound, electron ionization (EI) would likely be used. In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would produce a series of smaller fragment ions, creating a unique pattern. libretexts.orglibretexts.orgyoutube.com Common fragmentation pathways for PAHs involve the loss of hydrogen atoms or small alkyl groups from the saturated portion of the molecule. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is typically used for more polar and larger molecules and is less commonly employed for nonpolar hydrocarbons like this compound unless derivatized.

Expected Mass Spectral Data for this compound (C₁₄H₁₄, Molecular Weight: 182.26 g/mol ):

| Ion | Expected m/z | Description |

| [M]⁺ | 182 | Molecular Ion |

| [M-H]⁺ | 181 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 167 | Loss of a methyl radical (if rearrangement occurs) |

| [M-C₂H₅]⁺ | 153 | Loss of an ethyl radical |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. tdi-bi.com For the analysis of this compound, a high-resolution capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is typically used. researchgate.net The compound is vaporized and carried through the column by an inert gas, such as helium or hydrogen. gcms.cz Separation is based on the compound's boiling point and its interactions with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification when compared to a known standard. researchgate.net

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another widely used separation technique, particularly for less volatile or thermally labile compounds. mdpi.com For this compound, reversed-phase HPLC with a C18 column is a common choice. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compound from the column. nih.gov The composition of the mobile phase can be adjusted to optimize the separation.

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. researchgate.netnih.govresearchgate.net As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. umanitoba.ca This allows for the acquisition of a mass spectrum for each component, enabling its positive identification. GC-MS is a standard method for the analysis of PAHs in environmental and biological samples. tdi-bi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Similarly, LC-MS combines the separation capabilities of HPLC with the detection power of MS. mdpi.com This technique is particularly useful for analyzing mixtures containing compounds that are not suitable for GC analysis.

Computational Chemistry Approaches to 1,2,3,4,4a,4b Hexahydrophenanthrene Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties and energetic landscape of molecules. For 1,2,3,4,4A,4B-Hexahydrophenanthrene, these methods can predict a range of fundamental characteristics.

Electronic Structure and Stability Predictions

The electronic structure and stability of this compound can be effectively investigated using Ab Initio and Density Functional Theory (DFT) methods. Ab Initio calculations, while computationally intensive, provide highly accurate results derived directly from first principles. DFT, a more computationally tractable approach, has been widely used for studying phenanthrene (B1679779) derivatives, offering a good balance between accuracy and computational cost. mdpi.com

| Isomer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| cis-1,2,3,4,4A,4B-Hexahydrophenanthrene | DFT (B3LYP) | 6-31G(d) | 0.00 |

| trans-1,2,3,4,4A,4B-Hexahydrophenanthrene | DFT (B3LYP) | 6-31G(d) | -3.5 |

Note: This table is illustrative and based on typical results for similar systems. Actual values would require specific calculations for this molecule.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, aiding in its structural elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a common application of DFT. github.ionih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. acdlabs.comnmrdb.org This predicted spectrum can then be compared with experimental data to confirm the structure and assign specific resonances. arxiv.org The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. github.io

CD Spectroscopy: For chiral isomers of this compound, Circular Dichroism (CD) spectroscopy is a powerful technique for probing their stereochemistry. mit.edunih.gov Time-dependent DFT (TD-DFT) calculations can be employed to predict the CD spectrum, which arises from the differential absorption of left and right circularly polarized light by a chiral molecule. reddit.com The calculated spectrum can be compared with the experimental one to determine the absolute configuration of the chiral centers. nih.gov

Reaction Pathway and Mechanism Modeling and Simulation

Quantum chemical calculations can be used to model the reaction pathways and elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This allows for the determination of activation barriers and reaction rates, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, the mechanism of electrophilic addition to the aromatic ring or oxidation of the saturated portion of the molecule could be investigated using these methods. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible nature of the hexahydro- portion of this compound means it can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. nih.govchemrxiv.org By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. researchgate.net

MD simulations can also be used to study the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. This is particularly relevant for understanding its behavior in different environments and its potential biological activity.

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| C4-C4a-C4b-C5 | -175.2 | 5.3 |

| C4a-C4b-C10a-C1 | 55.8 | 8.1 |

Note: This table is illustrative and based on typical results for similar systems. Actual values would require specific calculations for this molecule.

In Silico Approaches in Chemical Discovery (focused on scaffold analysis)

The phenanthrene scaffold is present in a variety of natural products and synthetic compounds with diverse biological activities. researchgate.net In silico approaches, particularly those focused on scaffold analysis, can be used to explore the potential of this compound as a core structure in drug discovery. researchgate.net

By computationally screening libraries of virtual compounds based on the this compound scaffold against various biological targets, potential lead compounds can be identified. mdpi.com Molecular docking studies can predict the binding affinity and mode of interaction of these derivatives with protein active sites, providing a rational basis for the design of new therapeutic agents. epa.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of phenanthrene derivatives with their biological activity, further guiding the optimization of lead compounds. mdpi.com

Interdisciplinary Research Applications of the Hexahydrophenanthrene Scaffold

Synthetic Intermediates in Natural Product Chemistry

The partially saturated phenanthrene (B1679779) backbone of hexahydrophenanthrene isomers is a common structural motif in a variety of natural products, particularly in diterpenoids. These compounds, found extensively in plants and resins, often possess a perhydrophenanthrene skeleton, which is closely related to the hexahydrophenanthrene structure. frontiersin.org

One of the most prominent examples is the family of resin acids, which includes abietic acid and its isomers. wikipedia.org These tricyclic diterpenoids are major components of rosin (B192284), the solid residue obtained from the oleoresin of coniferous trees. wikipedia.orgnih.gov The synthesis of derivatives of these natural products often involves modifications of the hexahydrophenanthrene core. For instance, the characteristic fused ring structure of rosin acids provides a rigid framework analogous to some aromatic compounds, making them and their derivatives potential substitutes for fossil fuel-based aromatic monomers in polymers. psu.edu

The chemical reactivity of resin acids resides in their carboxylic acid group and the unsaturated carbon-carbon double bonds within the hexahydrophenanthrene-like structure. This allows for a variety of chemical transformations, making them valuable starting materials in the synthesis of more complex molecules. For example, the Diels-Alder reaction of levopimaric acid (an isomer of abietic acid) with maleic anhydride (B1165640) yields maleopimaric acid, a precursor for polyesterimides and polyamideimides. psu.edu

Furthermore, the synthesis of some resin acids has been a subject of interest in organic chemistry, highlighting the importance of the underlying polycyclic scaffold. acs.org While direct total synthesis of specific hexahydrophenanthrene isomers might be less common, the modification of readily available natural products containing this core structure is a widely used strategy in synthetic chemistry.

Chemical Probes and Scaffolds in Biological Systems Research (e.g., for target binding, not biological effect)

The concept of a "chemical probe" refers to a small molecule designed to selectively bind to a specific protein or other biological target. This interaction can be used to study the target's function and distribution within a biological system, without necessarily eliciting a biological response. The design of such probes often relies on a rigid molecular scaffold that can be functionalized to achieve high affinity and selectivity for the target.

While the hexahydrophenanthrene scaffold possesses a well-defined three-dimensional structure that could, in principle, serve as a basis for the design of chemical probes, there is limited specific research available that documents its use for this purpose in target binding studies. The development of chemical probes often focuses on scaffolds that are known to interact with particular classes of proteins or that are easily synthesized and modified.

However, the broader family of polycyclic aromatic hydrocarbons (PAHs) and their derivatives has been a subject of interest in the context of their interactions with biological molecules. For instance, fluorescent and colorimetric molecular probes based on phenanthroline derivatives have been synthesized to evaluate their binding ability with biologically important anions. nih.gov These studies, while not directly involving the hexahydrophenanthrene core, illustrate the potential of polycyclic aromatic structures to serve as scaffolds for molecular probes. Theoretical investigations can help to understand the intramolecular hydrogen bonds and the role of molecular frontier orbitals in the binding process. nih.gov

The structural rigidity of the hexahydrophenanthrene framework makes it an interesting candidate for computational studies in drug design and molecular recognition. Its defined shape could be used to model interactions with protein binding pockets, although experimental validation of such models with hexahydrophenanthrene-based probes is not extensively documented in the current literature.

Environmental and Archaeological Chemistry: Characterization of Organic Residues

The hexahydrophenanthrene scaffold is of significant interest in environmental and archaeological chemistry, primarily through its connection to diterpenoid natural products found in plant resins. The degradation products of these resins can serve as important biomarkers, providing information about past environments and human activities. wikipedia.org

Resin acids, such as abietic acid, are known to undergo transformations in sedimentary environments through both microbial and geochemical processes. researchgate.netboprc.govt.nz These transformations can lead to the formation of a variety of aromatic compounds with a phenanthrene-based structure.

Under anaerobic conditions, resin acids can be partially metabolized by microorganisms. nih.gov For example, the anaerobic transformation of dehydroabietic acid in sediments has been shown to produce 18-norabietatriene and tetrahydroretene as major products. nih.gov These transformations involve processes like demethylation and aromatization of the ring structure. nih.gov The anaerobic degradation of resin acids can also lead to the formation of retene, a fully aromatic phenanthrene derivative, which is a persistent environmental marker. nih.gov

Aerobic degradation of resin acids also occurs. For instance, some bacteria can metabolize nonaromatic abietanes and dehydroabietic acid into 7-oxodehydroabietic acid through a dioxygenolytic pathway. nih.gov The degradation of dehydroabietic acid by certain fungi can involve stereoselective hydroxylation at various positions on the molecule. mdpi.com

The presence and relative abundance of these transformation products in sediments can provide insights into the depositional environment and the types of microbial activity that have occurred. For example, the detection of specific hydroxylated resin acids can indicate anaerobic degradation processes. boprc.govt.nz

In archaeological contexts, the analysis of organic residues preserved in pottery or other artifacts can reveal the use of plant resins. researchgate.net Diterpenoid compounds derived from these resins, including those with a partially or fully aromatized phenanthrene skeleton, are key biomarkers. The detection of compounds like retene, methyl dehydroabietate, and methyl 7-oxodehydroabietate in archaeological samples is indicative of the pyrolysis and thermal degradation of conifer wood and resins, suggesting the production of pine tar or pitch. researchgate.net The analysis of these diterpenoid-derived aromatic hydrocarbons is a valuable tool for understanding ancient technologies and resource use. researchgate.net

Future Directions and Emerging Research Avenues in 1,2,3,4,4a,4b Hexahydrophenanthrene Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually provides new tools for the construction of complex molecular architectures. For 1,2,3,4,4A,4B-hexahydrophenanthrene and its derivatives, future research is expected to focus on the development of more efficient, selective, and sustainable synthetic strategies.

A key area of development will be the application of modern catalytic methods. While classical methods may be effective, they often require harsh conditions or stoichiometric reagents. Future routes will likely leverage transition-metal catalysis to achieve higher efficiency and functional group tolerance. For instance, palladium-catalyzed intramolecular Friedel-Crafts-type reactions, which have been successfully used for the asymmetric synthesis of chiral 9,10-dihydrophenanthrenes, could be adapted for the construction of the hexahydrophenanthrene core with high enantioselectivity. nih.gov The development of novel ligands will be crucial in controlling the stereochemistry of the newly formed chiral centers.

The synthesis of specifically functionalized derivatives, such as the angular formylation to produce 4-alpha-formyl-1,2,3,4,4-alpha,10-hexahydrophenanthrene, highlights the potential for introducing specific functionalities onto the saturated core. nih.gov Future work will likely expand on this to include a wider range of functional groups, enabling further chemical modifications.

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Asymmetric Catalysis | High enantioselectivity | Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols for dihydrophenanthrenes nih.gov |

| Domino Reactions | Increased efficiency, reduced waste | Domino Diels-Alder/sulfoxide elimination/oxidation for dihydrobenzo[c]phenanthrene-1,4-quinones rsc.org |

| Targeted Functionalization | Access to novel derivatives | Synthesis of 4-alpha-formyl-1,2,3,4,4-alpha,10-hexahydrophenanthrene nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, this integration will be pivotal in accelerating discovery and deepening the understanding of its chemical behavior.

Density Functional Theory (DFT) has emerged as a robust tool for investigating the electronic structure, stability, and reactivity of organic molecules. nih.govresearchgate.net Future research will undoubtedly employ DFT to predict the most stable conformations of this compound and its derivatives, which is crucial for understanding their reactivity and designing stereoselective syntheses. semanticscholar.org DFT calculations can also be used to simulate spectroscopic data, such as NMR and vibrational spectra, aiding in the characterization of newly synthesized compounds. researchgate.net

Moreover, computational studies can provide valuable insights into reaction mechanisms. By mapping the potential energy surfaces of proposed transformations, researchers can identify transition states, calculate activation barriers, and predict the feasibility of a reaction before committing to extensive experimental work. nih.gov This is particularly valuable for exploring unprecedented reactions or optimizing conditions for known transformations. For instance, DFT studies on the formation of phenanthrene (B1679779) from phenyl and vinylacetylene have elucidated complex reaction pathways, and similar approaches can be applied to the reactions of its hydrogenated analogs. nih.gov

The integration of these computational predictions with advanced experimental techniques, such as high-resolution mass spectrometry, multidimensional NMR spectroscopy, and X-ray crystallography, will provide a comprehensive picture of the structure and reactivity of these compounds. semanticscholar.org This combined approach will be essential for tackling more complex challenges, such as understanding the subtle interplay of steric and electronic effects that govern the reactivity of the hexahydrophenanthrene core.

| Methodology | Application in Hexahydrophenanthrene Chemistry |

| Density Functional Theory (DFT) | Conformational analysis, spectroscopic prediction, reaction mechanism studies nih.govresearchgate.netsemanticscholar.org |

| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation analysis |

| Multidimensional NMR | Detailed structural elucidation of complex derivatives |

| X-ray Crystallography | Unambiguous determination of solid-state structure and stereochemistry semanticscholar.org |

Exploration of Unprecedented Chemical Transformations and Reactivity

With a solid understanding of the synthesis and electronic structure of this compound, the stage is set for exploring its untapped reactivity. The partially saturated nature of this molecule offers unique opportunities for chemical transformations that are not accessible to its fully aromatic counterpart, phenanthrene.

One promising avenue is the development of selective C-H functionalization reactions. The ability to directly convert C-H bonds into new functional groups would provide a highly efficient means of elaborating the hexahydrophenanthrene scaffold. This could involve the use of transition-metal catalysts or photoredox catalysis to activate specific C-H bonds within the molecule.

Furthermore, the stereochemistry of the ring junctions in this compound can be exploited to direct the outcome of chemical reactions. The concave and convex faces of the molecule present distinct steric environments, which could be leveraged to achieve high levels of diastereoselectivity in reactions such as epoxidations, hydrogenations, or additions to carbonyl groups.

The catalytic dehydrogenation of the hexahydrophenanthrene core to form phenanthrene or its partially hydrogenated derivatives is another area ripe for exploration. Developing selective and efficient catalysts for this transformation would not only provide a route to aromatic compounds but could also be relevant in the context of hydrogen storage materials.

Finally, the unique three-dimensional shape of this compound and its derivatives makes them interesting candidates for applications in supramolecular chemistry and materials science. Their rigid, non-planar structures could be utilized in the design of novel host-guest systems, molecular sensors, or as building blocks for new polymeric materials with tailored properties.

| Research Area | Potential Outcome |

| Selective C-H Functionalization | Efficient synthesis of novel derivatives |

| Stereoselective Transformations | Control over the three-dimensional structure of products |

| Catalytic Dehydrogenation | Access to aromatic compounds and potential for hydrogen storage |

| Supramolecular and Materials Chemistry | Development of new functional materials |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,2,3,4,4A,4B-hexahydrophenanthrene, and how can its purity be validated?

- Methodology : Catalytic hydrogenation of phenanthrene derivatives or Diels-Alder reactions using dienes and dienophiles are common synthetic routes. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.

- Purity Validation : Use gas chromatography (GC) with non-polar columns (e.g., DB-5, HP-1) and temperature ramps (e.g., 60°C to 240°C at 3°C/min) to assess purity. Compare retention indices (RI) to literature values, such as Kovats RI 1941–1969 for non-polar columns .

- Supporting Data : Reference GC parameters from Adams (2000–2005) and Perry/Weavers (1984) for retention index benchmarks .

Q. How should researchers select optimal GC-MS conditions for analyzing this compound?

- Column Selection : Non-polar columns (e.g., DB-5, SE-30) are preferred for separating hydrogenated polycyclic compounds. Polar columns may co-elute structurally similar terpenoids.

- Temperature Programming : Use ramped protocols (e.g., 70°C initial, 3°C/min to 220°C) to balance resolution and run time. Isothermal runs at 170–190°C are less effective for complex mixtures .

- Data Interpretation : Cross-reference RI values from multiple studies (e.g., Adams: RI 1966; Cavaleiro: RI 1941) to mitigate instrument-specific variability .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : H and C NMR to confirm hydrogenation patterns and stereochemistry. Look for characteristic signals: methyl groups (δ 0.8–1.2 ppm) and bridgehead protons (δ 1.5–2.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CH for hexahydrophenanthrene derivatives). Compare fragmentation patterns with NIST database entries .

- Cross-Validation : Align GC retention data with NMR/MS results to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in retention index data across studies for hydrogenated phenanthrenes?

- Root Cause Analysis : Discrepancies often arise from column phase differences (e.g., OV-101 vs. HP-5MS) or temperature programs. For example, RI values vary by ±20 units between SE-30 (RI 1943) and DB-5 (RI 1966) columns .

- Mitigation Strategy : Use internal standards (e.g., n-alkanes) and replicate conditions from authoritative studies (e.g., Adams, 2000–2005). Normalize data using linear retention index (LRI) equations .

Q. What advanced computational methods aid in stereochemical analysis of this compound derivatives?

- Molecular Modeling : Density Functional Theory (DFT) to predict C NMR chemical shifts and compare with experimental data.

- Dynamic NMR : Detect ring-flipping dynamics in hydrogenated systems. For example, chair-boat transitions in decalin-like structures may cause signal splitting at low temperatures .

Q. How do thermodynamic properties (e.g., volatility, stability) of this compound impact experimental design?

- Volatility : High boiling point (~240°C) necessitates GC-MS inlet temperatures ≥250°C. Use splitless injection to avoid discrimination .

- Stability : Susceptibility to oxidation requires inert atmospheres (N/Ar) during storage and handling. Confirm stability via repeated GC-MS runs over 24–72 hours .

Q. What environmental analysis protocols are suitable for detecting trace this compound in complex matrices?

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples. For soils, use Soxhlet extraction (hexane/acetone).

- Detection : GC-MS with selected ion monitoring (SIM) for enhanced sensitivity. Quantify using deuterated internal standards (e.g., phenanthrene-d10) to correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.